molecular formula C18H17F3N4O4S B2480422 3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1788677-21-3

3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2480422
CAS No.: 1788677-21-3
M. Wt: 442.41
InChI Key: YHKITVNWGACYPA-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H17F3N4O4S and its molecular weight is 442.41. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

Research on sulfonamides and their derivatives, such as the compound , often focuses on synthetic methodologies and chemical reactivity. For instance, studies on metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups have shown selective, direct, and synthetically useful entries to thioalkyl derivatives, indicating the utility of such compounds in synthesizing complex molecules with potential biological activities (Balasubramaniam, Mirzaei, & Natale, 1990). This research suggests that compounds with similar structures could be synthesized through similar methods, offering a pathway to creating new molecules with specific properties.

Antimicrobial and Antiproliferative Activities

Another significant area of research for sulfonamide derivatives is their biological activity, including antimicrobial and antiproliferative effects. Novel sulfonamide isoxazolo[5,4-b]pyridines have been synthesized and tested for antibacterial and antiproliferative activity, demonstrating that certain derivatives exhibit antimicrobial activity towards strains like Pseudomonas aeruginosa and Escherichia coli, as well as inhibitory effects on breast carcinoma cell lines (Poręba et al., 2015). These findings highlight the potential of sulfonamide derivatives in developing new therapeutic agents.

Catalytic and Inhibitory Mechanisms

Sulfonamide compounds also play a role in studies exploring catalytic mechanisms and enzyme inhibition. For example, isatin 1,2,3-triazoles have been evaluated as potent inhibitors against caspase-3, with certain derivatives showing competitive inhibitory mechanisms (Jiang & Hansen, 2011). This research underlines the importance of sulfonamide derivatives in understanding and modulating biochemical pathways, which could lead to the development of novel therapeutic strategies.

Properties

IUPAC Name

3-methyl-2-oxo-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O4S/c1-24-14-8-13(3-4-15(14)29-17(24)26)30(27,28)23-12-6-7-25(10-12)16-5-2-11(9-22-16)18(19,20)21/h2-5,8-9,12,23H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKITVNWGACYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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